[3-Fluoro-4-(methoxymethyl)phenyl]methanamine
Description
[3-Fluoro-4-(methoxymethyl)phenyl]methanamine is a fluorinated benzylamine derivative characterized by a methoxymethyl (-CH2OCH3) substituent at the para position relative to the amine group and a fluorine atom at the meta position on the aromatic ring. Its molecular formula is C9H12FNO, with a molecular weight of 169.20 g/mol (base compound) and 205.66 g/mol in its hydrochloride salt form . This compound is utilized as a building block in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors.
Structure
3D Structure
Properties
IUPAC Name |
[3-fluoro-4-(methoxymethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-12-6-8-3-2-7(5-11)4-9(8)10/h2-4H,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREAXYHHOZYRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)CN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(methoxymethyl)phenyl]methanamine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts reaction, where o-fluoroanisole reacts with acetic anhydride to form 3-fluoro-4-methoxyacetophenone . This intermediate can then be subjected to reductive amination to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, resulting in the formation of 4-(methoxymethyl)phenylmethanamine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products:
Oxidation: Formation of 3-fluoro-4-(methoxymethyl)benzaldehyde or 3-fluoro-4-(methoxymethyl)benzoic acid.
Reduction: Formation of 4-(methoxymethyl)phenylmethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-Fluoro-4-(methoxymethyl)phenyl]methanamine is an organic compound with a molecular weight of approximately 169.20 g/mol. It features a fluoro group at the 3-position and a methoxymethyl group at the 4-position on a phenyl ring. The presence of these substituents influences its chemical behavior and biological interactions, making it a subject of interest in medicinal chemistry and organic synthesis. This compound is intended for research purposes only, not for human or veterinary use.
Applications
This compound has diverse applications across several fields:
- Medicinal Chemistry The compound can interact with molecular targets like enzymes and receptors. The fluoro group enhances binding affinity and selectivity, while the methoxymethyl group can modulate pharmacokinetic properties. It has potential therapeutic applications and may serve as a lead compound for drug development aimed at specific biological pathways.
- Organic Synthesis this compound's versatility in synthetic organic chemistry allows it to act as a precursor for creating more complex molecules.
- Binding Specificity Studies suggest that the unique structural features of this compound allow it to selectively interact with molecular targets, influencing various biochemical processes.
Related Compounds
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(methoxymethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the methoxymethyl group can modulate its pharmacokinetic properties. The compound may exert its effects by inhibiting or activating certain biological pathways, leading to desired therapeutic outcomes .
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- Fluorine and Chlorine : The meta-fluoro substituent in all compounds enhances aromatic ring stability and modulates electronic effects. Chlorine in (3-Chloro-4-methoxyphenyl)methanamine increases lipophilicity (logP ~1.8) compared to fluorine (logP ~1.2), favoring blood-brain barrier penetration .
- Methoxymethyl vs. Trifluoromethoxy : The methoxymethyl group (-CH2OCH3) in the parent compound provides flexibility and moderate polarity, while the trifluoromethoxy (-OCF3) group in [3-Fluoro-4-(trifluoromethoxy)phenyl]methanamine offers strong electron-withdrawing effects and resistance to oxidative metabolism .
Bulk and Solubility
- The tetrahydropyran substituent in [3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine introduces steric bulk, improving aqueous solubility (predicted ~2.5 mg/mL) compared to the parent compound (~1.8 mg/mL) .
Biological Activity
[3-Fluoro-4-(methoxymethyl)phenyl]methanamine, also known by its chemical structure C9H12FNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C9H12FNO
- CAS Number : 1016685-42-9
- Molecular Weight : 171.20 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems and may act as an inhibitor or modulator of various enzymes and receptors involved in neurological functions. The presence of the fluorine atom enhances its binding affinity to target proteins, potentially leading to altered receptor activity and downstream signaling effects .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects. Studies suggest it may influence neurotransmitter release and receptor modulation, which could be beneficial in treating neurological disorders such as anxiety and depression .
Case Studies
- Antimicrobial Efficacy :
- Neuropharmacological Assessment :
Data Table: Summary of Biological Activities
Q & A
What are the key challenges in synthesizing [3-Fluoro-4-(methoxymethyl)phenyl]methanamine, and how can reaction conditions be optimized?
Answer:
Synthesis challenges include achieving regioselectivity in introducing fluorine and methoxymethyl groups on the aromatic ring. Fluorination often requires precise control of electrophilic substitution conditions, while the methoxymethyl group may necessitate protection/deprotection strategies to avoid side reactions. Optimization strategies:
- Use Lewis acid catalysts (e.g., BF₃·Et₂O) to direct fluorine substitution at the meta position .
- Employ sodium borohydride for selective reduction of intermediates (e.g., nitriles to amines) without disturbing the methoxymethyl group .
- Monitor reaction progress via HPLC to identify byproducts and adjust stoichiometry .
How do fluorine and methoxymethyl substituents influence the compound’s electronic and steric properties in drug design?
Answer:
- Electronic effects : The fluorine atom’s electronegativity enhances the compound’s electron-withdrawing character, potentially increasing binding affinity to target proteins. This can alter pKa values of the amine group, affecting solubility and bioavailability .
- Steric effects : The methoxymethyl group introduces steric bulk, which may hinder interactions with enzymes or receptors. Computational modeling (e.g., density functional theory (DFT) ) can predict conformational preferences and guide structural modifications .
What advanced analytical techniques are recommended for characterizing this compound’s purity and structure?
Answer:
- Multinuclear NMR : Use ¹⁹F NMR to confirm fluorine placement and ¹H NMR to verify methoxymethyl and amine proton environments .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (calculated: 183.19 g/mol) and detect impurities .
- HPLC with UV/Vis detection : Assess purity (>95%) and resolve isomers or byproducts .
How can researchers resolve contradictions in solubility data for fluorinated aryl methanamine derivatives?
Answer:
- Perform controlled solubility studies in solvents with varying polarity (e.g., water, DMSO, ethanol) under standardized conditions (25°C, inert atmosphere).
- Compare results with structurally similar compounds, such as (2-(Trifluoromethoxy)phenyl)methanamine , which shows moderate solubility in polar aprotic solvents due to fluorine’s electron-withdrawing effects .
- Use molecular dynamics simulations to correlate solubility with substituent electronic profiles .
What safety protocols are critical for handling this compound during synthesis?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially during amine liberation steps .
- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or neutralization .
How can computational methods predict the biological activity of this compound?
Answer:
- Molecular docking : Use the compound’s InChI code (e.g., generated from substituent positions) to model interactions with target proteins (e.g., GPCRs or kinases). Compare binding poses with known ligands to identify pharmacophore features .
- ADMET prediction : Tools like SwissADME can estimate logP, blood-brain barrier permeability, and metabolic stability based on methoxymethyl and fluorine substituents .
What are the limitations of current synthetic routes for scaling up production in academic labs?
Answer:
- Low yields : Multi-step syntheses (e.g., Friedel-Crafts alkylation followed by fluorination) often suffer from cumulative yield losses. Optimize each step using Design of Experiments (DoE) to identify critical parameters .
- Purification challenges : Chromatography may be impractical for large batches. Explore crystallization or distillation alternatives by modifying solvent systems .
How does the compound’s stability under varying pH conditions impact storage and experimental design?
Answer:
- pH-dependent degradation : The amine group may protonate in acidic conditions, increasing solubility but risking salt formation. In basic conditions, oxidation or hydrolysis of the methoxymethyl group could occur.
- Storage recommendations : Store in airtight containers under nitrogen at -20°C to prevent degradation, as seen with similar aryl methanamines .
What strategies can validate the compound’s role as a building block in multi-step syntheses?
Answer:
- Cross-coupling reactions : Test reactivity in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings to functionalize the aromatic ring further.
- Stability assays : Monitor decomposition under common reaction conditions (e.g., Pd catalysis, high temperatures) using TLC or GC-MS .
How can researchers address discrepancies in reported spectroscopic data for structurally similar compounds?
Answer:
- Reference standardization : Compare data with certified standards (e.g., 4-Methoxy-1,3-phenylenediamine ) to calibrate instruments and validate peak assignments .
- Collaborative verification : Share raw spectral data (e.g., NMR FID files) via platforms like NIST Chemistry WebBook to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
